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Introduction
Elongation Factor Tu GTP binding domain containing 2 (EFTUD2) is a crucial component of the

U5 small nuclear ribonucleoprotein (snRNP), a core element of the spliceosome. The

spliceosome is the cellular machinery responsible for the precise removal of introns from pre-

messenger RNA (pre-mRNA), a critical step in gene expression.[1][2] Pathogenic variants in

the EFTUD2 gene can disrupt this process, leading to aberrant splicing and causing

mandibulofacial dysostosis with microcephaly (MFDM), a rare congenital disorder

characterized by craniofacial abnormalities, microcephaly, and developmental delay.[3][4][5]

Minigene splicing assays are powerful in vitro tools used to functionally assess the impact of

genetic variants on pre-mRNA splicing.[6][7] These assays involve cloning a genomic fragment

containing the exon(s) and flanking intronic sequences of interest into a specialized expression

vector. This "minigene" is then transfected into cultured cells, where it is transcribed and

spliced. Subsequent analysis of the resulting mRNA transcripts allows for the precise

determination of whether a variant alters the normal splicing pattern. This is particularly

valuable for classifying variants of uncertain significance (VUS) identified through DNA

sequencing.[8][9]

These application notes provide a detailed protocol for performing a minigene splicing assay to

investigate the functional consequences of variants in the EFTUD2 gene.
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Signaling Pathways and Experimental Workflow
EFTUD2's Role in Spliceosome Assembly and Function
EFTUD2 plays a central role in the spliceosome, a dynamic complex composed of five small

nuclear RNAs (snRNAs) and numerous proteins. As a component of the U5 snRNP, EFTUD2 is

involved in the catalytic phase of splicing, ensuring the precise recognition of splice sites and

the ligation of exons.[1][2] Mutations in EFTUD2 can compromise the efficiency and fidelity of

the spliceosome, leading to the mis-splicing of its own pre-mRNA and that of other genes

critical for development.[8][10]
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Caption: Role of EFTUD2 within the spliceosome complex during pre-mRNA splicing.

Minigene Splicing Assay Workflow
The experimental workflow for a minigene splicing assay involves several key steps, from the

initial design and construction of the minigene vector to the final analysis and interpretation of

the splicing products.
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1. Minigene Design & Construction

2. Cell Culture & Transfection

3. RNA Analysis
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Caption: General workflow of a minigene splicing assay for EFTUD2 variants.
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Experimental Protocols
Minigene Construct Design and Cloning
Objective: To create minigene constructs containing the wild-type and variant EFTUD2 genomic

sequences.

Materials:

Human genomic DNA (from a healthy control and a patient with the EFTUD2 variant, or use

site-directed mutagenesis)

High-fidelity DNA polymerase

PCR primers with restriction enzyme sites

pSPL3 or a similar exon-trapping vector[11]

Restriction enzymes and T4 DNA ligase

Competent E. coli cells

Plasmid purification kit

Protocol:

Primer Design: Design PCR primers to amplify the EFTUD2 exon of interest along with at

least 200-300 base pairs of the flanking intronic sequences.[12] Incorporate unique

restriction enzyme sites into the 5' ends of the primers that are compatible with the multiple

cloning site of the splicing vector.

PCR Amplification: Perform PCR using high-fidelity DNA polymerase to amplify the genomic

region from both wild-type and variant DNA.

Restriction Digest: Digest both the PCR products and the pSPL3 vector with the selected

restriction enzymes.

Ligation: Ligate the digested PCR products into the linearized pSPL3 vector using T4 DNA

ligase.
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Transformation: Transform the ligation products into competent E. coli cells.

Plasmid Isolation and Verification: Select colonies, isolate plasmid DNA, and verify the

correct insertion and sequence of the wild-type and variant minigene constructs by Sanger

sequencing.[12]

Cell Culture and Transfection
Objective: To introduce the minigene constructs into mammalian cells for transcription and

splicing.

Materials:

HEK293T or HeLa cells

Complete cell culture medium (e.g., DMEM with 10% FBS)

Transfection reagent (e.g., Lipofectamine)

6-well cell culture plates

Protocol:

Cell Seeding: Seed HEK293T or HeLa cells in 6-well plates to achieve 70-80% confluency

on the day of transfection.[13][14]

Transfection: Transfect the cells with the wild-type and variant minigene constructs, as well

as an empty vector control, using a suitable transfection reagent according to the

manufacturer's protocol.

Incubation: Incubate the transfected cells for 24-48 hours to allow for minigene expression

and splicing.

RNA Isolation, Reverse Transcription, and PCR
Objective: To analyze the spliced mRNA transcripts produced from the minigene constructs.

Materials:
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RNA isolation kit

DNase I

Reverse transcriptase and dNTPs

PCR primers specific to the vector's exons (flanking the inserted minigene)

Taq DNA polymerase

Protocol:

RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit.

DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating

plasmid DNA.

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the isolated RNA

using a reverse transcriptase.

PCR Amplification: Perform PCR on the cDNA using primers that anneal to the exons of the

pSPL3 vector. This ensures specific amplification of transcripts originating from the minigene.

Analysis of Splicing Products
Objective: To identify and quantify the different splicing isoforms.

Materials:

Agarose gel and electrophoresis system

DNA ladder

Gel extraction kit

Sanger sequencing service

(Optional) Fluorescently labeled PCR primers and capillary electrophoresis equipment for

fragment analysis
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Protocol:

Agarose Gel Electrophoresis: Separate the RT-PCR products on an agarose gel. The

expected size of the correctly spliced transcript (containing the EFTUD2 exon) should be

predictable. The appearance of bands of different sizes in the variant lane compared to the

wild-type lane suggests aberrant splicing.[15][16]

Band Excision and Sequencing: Excise the DNA bands from the gel, purify the DNA, and

send it for Sanger sequencing to determine the exact nature of the splicing event (e.g., exon

skipping, use of a cryptic splice site, or intron retention).[15]

Quantitative Analysis (Optional): For a more quantitative assessment, perform fragment

analysis using fluorescently labeled primers and capillary electrophoresis. This allows for the

calculation of the relative abundance of each splicing isoform.[13][17] The qMini assay is

another quantitative method that can be employed.[18]

Data Presentation
The results of a minigene splicing assay for EFTUD2 variants can be summarized in a table to

facilitate comparison.
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Variant

In Silico
Prediction
(e.g.,
SpliceAI)

Observed
Splicing
Outcome

Splicing
Product(s)

% Normal
Splicing

Reference

Wild-Type -
Normal

Splicing

Correctly

spliced

transcript

100% -

c.271+1G>A
Splice donor

loss

Intron 3

retention (118

bp)

Aberrant

transcript

(547 bp) vs

WT (429 bp)

0% [11][19]

Missense

Variant 1

Potential

splice site

creation

Exon

skipping

Transcript

lacking the

exon

Varies [8][9]

Missense

Variant 2

No predicted

effect

Normal

Splicing

Correctly

spliced

transcript

~100% [8][9]

Intronic

Variant

Cryptic splice

site activation

Inclusion of a

cryptic exon

Transcript

with an

additional

sequence

Varies [8][9]

Conclusion
The minigene splicing assay is an indispensable tool for the functional characterization of

EFTUD2 variants. It provides direct evidence of a variant's impact on splicing, which is crucial

for establishing pathogenicity, particularly for variants located at or near splice sites, as well as

exonic variants that may create or disrupt splicing enhancers or silencers.[8][20] The detailed

protocol and application notes provided here serve as a comprehensive guide for researchers

and clinicians investigating the molecular basis of EFTUD2-related disorders and for

professionals in drug development targeting splicing mechanisms. The validation of splicing

defects can aid in accurate genetic counseling and may open avenues for the development of

targeted therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Spliceosome protein EFTUD2: A potential pathogenetic factor in tumorigenesis and some
developmental defects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

2. spandidos-publications.com [spandidos-publications.com]

3. medlineplus.gov [medlineplus.gov]

4. genetics.pediatrics.med.ufl.edu [genetics.pediatrics.med.ufl.edu]

5. mdpi.com [mdpi.com]

6. Minigene - Wikipedia [en.wikipedia.org]

7. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC
[pmc.ncbi.nlm.nih.gov]

8. EFTUD2 missense variants disrupt protein function and splicing in mandibulofacial
dysostosis Guion-Almeida type - PubMed [pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

11. Novel Splice Site Pathogenic Variant of EFTUD2 Is Associated with Mandibulofacial
Dysostosis with Microcephaly and Extracranial Symptoms in Korea - PMC
[pmc.ncbi.nlm.nih.gov]

12. Construction and Cloning of Minigenes for in vivo Analysis of Potential Splice Mutations -
PMC [pmc.ncbi.nlm.nih.gov]

13. biorxiv.org [biorxiv.org]

14. m.youtube.com [m.youtube.com]

15. Minigene splicing assays reveal new insights into exonic variants of the SLC12A3 gene
in Gitelman syndrome - PMC [pmc.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

17. Minigene Splicing Assays Identify 20 Spliceogenic Variants of the Breast/Ovarian Cancer
Susceptibility Gene RAD51C - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1575317?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11948986/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11948986/
https://www.spandidos-publications.com/10.3892/mmr.2025.13499
https://medlineplus.gov/download/genetics/gene/eftud2.pdf
https://genetics.pediatrics.med.ufl.edu/wordpress/files/2023/07/EFTUD26-23.pdf
https://www.mdpi.com/2075-4418/10/5/296
https://en.wikipedia.org/wiki/Minigene
https://pmc.ncbi.nlm.nih.gov/articles/PMC4688300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4688300/
https://pubmed.ncbi.nlm.nih.gov/32333448/
https://pubmed.ncbi.nlm.nih.gov/32333448/
https://www.researchgate.net/publication/340922520_EFTUD2_missense_variants_disrupt_protein_function_and_splicing_in_Mandibulofacial_Dysostosis_Guion-Almeida_type
https://www.researchgate.net/publication/349453589_Mutation_in_Eftud2_causes_craniofacial_defects_in_mice_via_mis-splicing_of_Mdm2_and_increased_P53
https://pmc.ncbi.nlm.nih.gov/articles/PMC7277841/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7277841/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7277841/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8203986/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8203986/
https://www.biorxiv.org/content/10.1101/2025.02.03.636202v1.full-text
https://m.youtube.com/watch?v=CeVBgkkyXw8
https://pmc.ncbi.nlm.nih.gov/articles/PMC10094094/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10094094/
https://www.researchgate.net/figure/Splicing-analysis-using-a-minigene-assay-A-Construction-of-the-pcMINI-SLC9A6-wt-and_fig4_356352641
https://pmc.ncbi.nlm.nih.gov/articles/PMC9221245/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9221245/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. The qMini assay identifies an overlooked class of splice variants - PMC
[pmc.ncbi.nlm.nih.gov]

19. Novel Splice Site Pathogenic Variant of EFTUD2 Is Associated with Mandibulofacial
Dysostosis with Microcephaly and Extracranial Symptoms in Korea - PubMed
[pubmed.ncbi.nlm.nih.gov]

20. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for Minigene Splicing
Assay of EFTUD2 Variants]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1575317#minigene-splicing-assay-for-eftud2-
variants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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